5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
The synthesis of 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-1-methyl-1H-1,2,4-triazole, which can be synthesized from 1,2,4-triaminobenzene through chlorination and subsequent cyclization reactions . The indole moiety can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The final step involves coupling the triazole and indole moieties under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
5-chloro-1-methyl-4-nitroimidazole: This compound is an intermediate in azathioprine synthesis and has applications in radiosensitization studies.
3-chloro-1-methyl-1H-1,2,4-triazole: Another triazole derivative with different substitution patterns, used in various chemical reactions.
The uniqueness of this compound lies in its combination of indole and triazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClN5O |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C19H16ClN5O/c1-24-17-7-4-15(20)8-14(17)9-18(24)19(26)23-16-5-2-13(3-6-16)10-25-12-21-11-22-25/h2-9,11-12H,10H2,1H3,(H,23,26) |
InChI Key |
LLAIMHMJYJNFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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